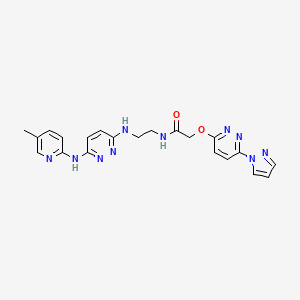

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N10O2/c1-15-3-4-16(24-13-15)26-18-6-5-17(27-28-18)22-10-11-23-20(32)14-33-21-8-7-19(29-30-21)31-12-2-9-25-31/h2-9,12-13H,10-11,14H2,1H3,(H,22,27)(H,23,32)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORDKGELVPULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and piperazine rings. These structural features are associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Features

The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The compound's structure includes:

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | A five-membered ring that contributes to the compound's potential biological activity. |

| Pyridazine Ring | A six-membered ring known for its role in various pharmacological agents. |

| Piperazine Group | A common moiety in many bioactive compounds, enhancing interaction with biological targets. |

| Ethanone Functional Group | Increases reactivity and potential pharmacological properties. |

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the piperazine and pyridazine rings suggests potential inhibition of kinases, which play critical roles in signaling pathways related to cancer and inflammatory diseases.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant interaction with various biological targets:

- Kinase Inhibition : The presence of multiple heterocycles suggests potential as a kinase inhibitor, which could be useful in treating cancer and other diseases.

- Antimicrobial Activity : Compounds containing pyrazole and pyridazine rings have shown antimicrobial properties against various pathogens .

- Anti-tubercular Activity : Related compounds have demonstrated efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 µM .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Antitubercular Agents : A series of substituted pyridazin derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .

- Kinase Inhibition Studies : Compounds featuring pyrazole and piperazine rings have been shown to inhibit specific kinases involved in cancer progression, suggesting that the target compound may share similar properties .

Summary of Findings

The biological activity of This compound is promising due to its structural complexity and potential interactions with various biological targets. Its potential applications include:

- Development as an anti-tubercular agent.

- Exploration as a kinase inhibitor for cancer treatment.

Further research is needed to fully understand its pharmacological profiles and therapeutic applications.

Q & A

Advanced Research Question

- Iterative Validation : Combine quantum chemical calculations (e.g., DFT for reaction pathways) with experimental kinetics (e.g., rate constants via UV-Vis monitoring) to identify discrepancies .

- Solvent Effects Modeling : Use COSMO-RS simulations to account for solvation impacts on reactivity, which may explain deviations in nucleophilic substitution reactions .

- Isotopic Labeling : Track specific atoms (e.g., ¹⁵N in pyridazine) to validate mechanistic hypotheses .

Which biological targets should be prioritized for investigating the pharmacological potential of this compound?

Advanced Research Question

Prioritize targets based on structural analogs:

- Kinases : Glycogen synthase kinase-3β (GSK-3β), as pyrazolylpyridazine derivatives show inhibitory activity in docking studies .

- Enzymes with Nucleotide-Binding Domains : Thymidylate synthase or dihydrofolate reductase, due to pyridazine’s role in nucleotide mimicry .

- Inflammatory Mediators : Cyclooxygenase-2 (COX-2), given the anti-inflammatory activity of fluorinated indole derivatives .

Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical .

How do structural modifications at specific positions (e.g., pyrazole or pyridazine rings) influence the compound's physicochemical properties?

Advanced Research Question

Examples from structural analogs:

- Pyrazole Substitution : Adding methyl groups at the 3,5-positions increases lipophilicity (logP ↑ 0.5–1.0), enhancing membrane permeability .

- Pyridazine Oxidation : Replacing the 6-oxo group with thioether decreases hydrogen-bonding capacity (solubility ↓ 20–30%) but improves metabolic stability .

- Acetamide Chain Extension : Adding ethylenediamine (as in the target compound) improves water solubility via protonable amine groups .

What experimental approaches are recommended for studying the compound's interactions with biological macromolecules?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets like albumin or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-substrate interactions .

- X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., with kinases) to identify key binding motifs .

How can researchers address challenges in reproducing published synthetic protocols for this compound?

Intermediate Research Question

- Parameter Replication : Strictly control moisture levels (use Schlenk lines) and reagent purity (e.g., anhydrous DMF for amide coupling) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acetamide) and adjust reaction pH or temperature accordingly .

- Collaborative Validation : Cross-check results with independent labs to rule out equipment-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.